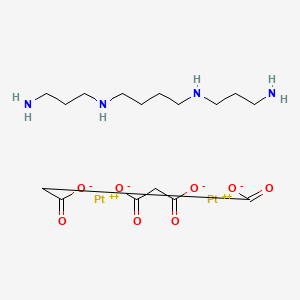
N,N'-bis(3-aminopropyl)butane-1,4-diamine;platinum(2+);propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis(3-aminopropyl)butane-1,4-diamine;platinum(2+);propanedioate is a complex compound that combines a polyamine with a platinum center and a propanedioate ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-aminopropyl)butane-1,4-diamine;platinum(2+);propanedioate typically involves the following steps:
Preparation of N,N’-bis(3-aminopropyl)butane-1,4-diamine: This can be synthesized by reacting 1,4-butanediamine with 3-aminopropylamine under controlled conditions.
Complexation with Platinum: The polyamine is then reacted with a platinum(2+) salt, such as platinum(II) chloride, in the presence of a suitable solvent like water or ethanol.
Addition of Propanedioate: Finally, the propanedioate ligand is introduced to the reaction mixture, forming the desired complex.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
N,N’-bis(3-aminopropyl)butane-1,4-diamine;platinum(2+);propanedioate can undergo various chemical reactions, including:
Oxidation: The platinum center can be oxidized under certain conditions.
Reduction: The compound can be reduced, particularly the platinum center, using reducing agents like sodium borohydride.
Substitution: Ligands around the platinum center can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various ligands such as phosphines or amines can be used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a higher oxidation state of the platinum complex, while substitution reactions could result in different ligand configurations.
科学的研究の応用
N,N’-bis(3-aminopropyl)butane-1,4-diamine;platinum(2+);propanedioate has several scientific research applications:
Medicinal Chemistry: It can be used in the development of platinum-based drugs, which are known for their anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as catalytic activity or electronic characteristics.
Biological Studies: It can be used to study the interactions between metal complexes and biological molecules, providing insights into metalloprotein functions.
作用機序
The mechanism of action of N,N’-bis(3-aminopropyl)butane-1,4-diamine;platinum(2+);propanedioate involves its interaction with biological molecules. The platinum center can form coordination bonds with nucleophilic sites on proteins and DNA, potentially disrupting their function. This is particularly relevant in the context of anticancer activity, where the compound can interfere with DNA replication and transcription.
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A third-generation platinum drug used in chemotherapy.
Uniqueness
N,N’-bis(3-aminopropyl)butane-1,4-diamine;platinum(2+);propanedioate is unique due to its specific combination of ligands, which can influence its reactivity and interactions with biological molecules. This uniqueness can potentially lead to different therapeutic effects and applications compared to other platinum-based compounds.
特性
CAS番号 |
187224-64-2 |
|---|---|
分子式 |
C16H30N4O8Pt2 |
分子量 |
796.6 g/mol |
IUPAC名 |
N,N'-bis(3-aminopropyl)butane-1,4-diamine;platinum(2+);propanedioate |
InChI |
InChI=1S/C10H26N4.2C3H4O4.2Pt/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;2*4-2(5)1-3(6)7;;/h13-14H,1-12H2;2*1H2,(H,4,5)(H,6,7);;/q;;;2*+2/p-4 |
InChIキー |
LLUAUFVLLXPPBZ-UHFFFAOYSA-J |
正規SMILES |
C(CCNCCCN)CNCCCN.C(C(=O)[O-])C(=O)[O-].C(C(=O)[O-])C(=O)[O-].[Pt+2].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


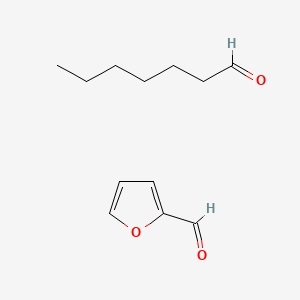

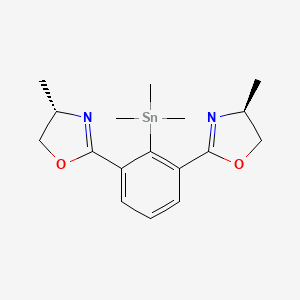
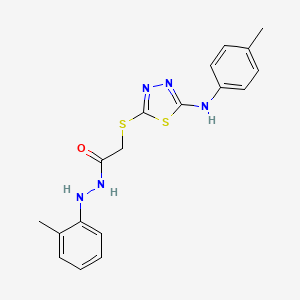
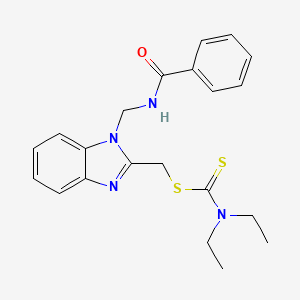

![[1-(4-Chlorophenyl)-2-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)ethyl] acetate;chloride](/img/structure/B13785232.png)
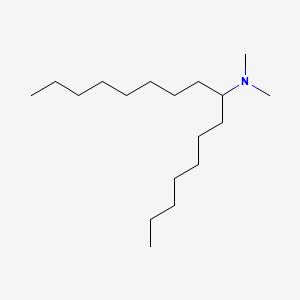
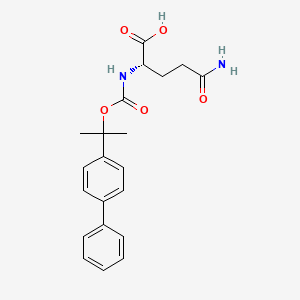
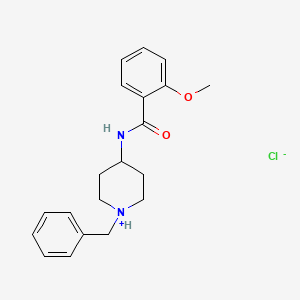
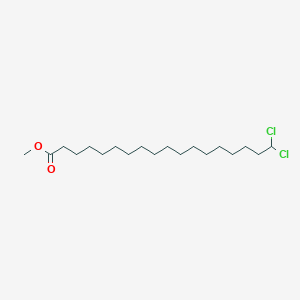
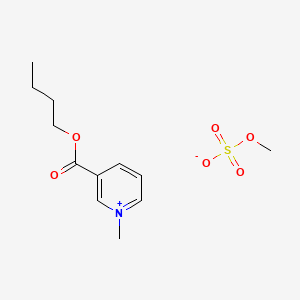
![2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride](/img/structure/B13785268.png)

